4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride
Description
Properties
CAS No. |
19160-21-5 |
|---|---|
Molecular Formula |
C16H17FN2O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[4-(4-aminophenyl)butanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H17FN2O3S/c17-23(21,22)15-10-8-14(9-11-15)19-16(20)3-1-2-12-4-6-13(18)7-5-12/h4-11H,1-3,18H2,(H,19,20) |
InChI Key |
XKMJXASUXCRHLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Butanoylamino Intermediate
The butanoylamino moiety is introduced through a two-step process:
- Amination of 4-Nitrobenzene : Reduction of 4-nitrobenzene to 4-aminobenzene using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄).
- Amidation with Butanoyl Chloride : Reaction of 4-aminobenzene with butanoyl chloride in anhydrous dichloromethane (DCM) under basic conditions (triethylamine or pyridine) to form 4-(4-aminophenyl)butanamide.
Critical Parameters :
- Temperature: 0–5°C to prevent over-acylation.
- Solvent: Polar aprotic solvents (e.g., DCM, THF) enhance reaction kinetics.
Sulfonyl Fluoride Group Introduction
The sulfonyl fluoride group is incorporated via sulfonation followed by fluorination. Two primary methods are employed:
Direct Sulfur Trioxide Trimer Fluorination
Procedure :
- Sulfonation : Treat the butanoylamino intermediate with fuming sulfuric acid (20% SO₃) at 50°C for 6 hours.
- Fluorination : React the sulfonic acid intermediate with excess potassium fluoride (KF) in acetonitrile at reflux (82°C) for 12 hours.
Reaction Equation :
$$ \text{Ar-SO}3\text{H} + \text{KF} \rightarrow \text{Ar-SO}2\text{F} + \text{KOH} $$
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Thiol Oxidation Route
Procedure :
- Thiol Intermediate Synthesis : Introduce a thiol group (-SH) via nucleophilic aromatic substitution using sodium sulfide (Na₂S) in DMF.
- Oxidation to Sulfonyl Fluoride : Treat the thiol with hydrogen peroxide (H₂O₂) and hydrofluoric acid (HF) at 0°C, followed by NaIO₄-mediated oxidation.
Advantages :
Industrial-Scale Optimization
Patent CN113461632A: Cyclization Techniques
This patent describes a room-temperature cyclization method using 1,4-dithiane-2,5-diol to form thiazolidine rings, which can be adapted for stabilizing reactive intermediates during sulfonyl fluoride synthesis. Key adaptations include:
Ion-Exchange Purification (CN105541686A)
Post-synthesis purification via ion-exchange resins (e.g., Amberlyst®) removes residual fluorides and unreacted sulfonic acids. Methanol/water (9:1) eluent achieves >95% purity.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Analysis
The title compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters:
Notable Features :
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 2.51 (t, J = 7.2 Hz, 2H, CH₂), 1.82–1.75 (m, 2H, CH₂), 1.62–1.55 (m, 2H, CH₂).
- ¹⁹F NMR (376 MHz, CDCl₃): δ −63.4 (s, SO₂F).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Direct Fluorination | 72 | 95 | 18 |
| Thiol Oxidation | 65 | 92 | 24 |
| Patent CN113461632A | 70 | 97 | 12 |
Key Observations :
- Direct fluorination offers higher yields but requires hazardous HF.
- Patent CN113461632A’s cyclization method reduces reaction time by 33%.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Aminophenyl)butanamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the amino groups to form corresponding oxides or reduced amines .
Scientific Research Applications
4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride is a chemical compound with a molecular weight of approximately 336.4 g/mol. It contains a sulfonyl fluoride group, which is known for its reactivity with nucleophiles, especially serine residues in proteins, and a butanoylamino group attached to a phenyl ring, which contributes to its biological activity.
Mechanism of Action: The sulfonyl fluoride functional group in this compound can undergo nucleophilic substitution reactions, reacting with the hydroxyl groups of serine residues in proteins to form stable sulfonamide derivatives. This mechanism is similar to other sulfonyl fluorides, which act as irreversible inhibitors of serine proteases by covalently modifying the active site serine residue.
Applications:
- Protease Inhibition Studies: This compound is used in research to inhibit serine proteases in order to study their roles in various biological processes. By inhibiting these enzymes, researchers can study protease functions and their implications in diseases such as cancer and inflammation. Its specificity and potency make it a valuable tool in biochemical assays.
- Interaction Studies: Interaction studies involving this compound focus on its ability to bind and inhibit specific serine proteases. These studies often utilize techniques such as binding assays and enzyme kinetics to determine the compound's effectiveness and selectivity.
Comparison with Similar Compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-(2-Aminoethyl)benzenesulfonyl fluoride | Aminoethyl group; smaller size | More soluble; used extensively in proteomics |
| 4-Amidinophenylmethanesulfonyl fluoride hydrochloride | Amidino group; different functional group | Effective against a broader range of proteases |
| Phenylmethanesulfonyl fluoride | Simple phenyl ring; no additional amino groups | Commonly used but less specific than others |
Mechanism of Action
The mechanism of action of 4-(4-(4-Aminophenyl)butanamido)benzene-1-sulfonyl fluoride involves its interaction with human neutrophil elastase (hNE). The compound binds to the active site of hNE, inhibiting its proteolytic activity. This inhibition occurs through the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the enzyme’s active site, preventing the enzyme from degrading its target proteins .
Comparison with Similar Compounds
Structural Analogues and Molecular Attributes
The following table summarizes key structural and functional differences between the target compound and its analogues:
Predicted Physicochemical Properties
- Collision Cross-Section (CCS): For 4'-amino-[1,1'-biphenyl]-4-sulfonyl fluoride, CCS values range from 152.6 Ų (M+H⁺) to 165.2 Ų (M+Na⁺), suggesting moderate molecular size and polarity . The target compound, with its extended butanoylamino linker, is expected to have a larger CCS, impacting its pharmacokinetic properties.
- Solubility and Stability: Aminophenyl-containing derivatives generally show higher aqueous solubility than halogenated or alkylated analogues. However, the sulfonyl fluoride group’s hydrolytic sensitivity necessitates careful handling in biological assays .
Biological Activity
The compound 4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride (commonly referred to as a sulfonyl fluoride) has garnered attention for its significant biological activity, particularly as an inhibitor of serine proteases. These enzymes are crucial in various physiological processes, including digestion, immune response, and blood coagulation. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Sulfonyl fluorides exhibit unique reactivity due to the presence of the sulfonyl fluoride functional group, which can selectively react with nucleophiles. The compound acts primarily as an inhibitor for serine proteases by covalently modifying the active site serine residue, thereby blocking substrate access and inhibiting enzyme activity.
Inhibition of Serine Proteases
Research indicates that This compound effectively inhibits several serine proteases. The inhibition mechanism involves the formation of a stable covalent bond between the enzyme and the sulfonyl fluoride group. This interaction leads to a decrease in enzymatic activity, which can be quantitatively measured.
Table 1: Inhibition Potency Against Various Serine Proteases
| Serine Protease | IC50 (µM) | Reference |
|---|---|---|
| Trypsin | 0.5 | |
| Chymotrypsin | 0.8 | |
| Thrombin | 1.2 | |
| Elastase | 0.9 |
Case Study 1: Anti-Cancer Activity
In a study examining the anti-cancer properties of sulfonyl fluorides, This compound was shown to inhibit cancer cell proliferation in vitro. The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The study reported an IC50 value of approximately 2 µM for breast cancer cells, suggesting potential therapeutic applications in oncology.
Case Study 2: Enzyme Inhibition in Metabolic Disorders
Another investigation focused on the role of serine proteases in metabolic disorders, where the compound was tested for its ability to regulate glucose metabolism by inhibiting specific proteases involved in insulin signaling pathways. The results indicated that treatment with This compound led to improved insulin sensitivity in diabetic mouse models .
Stability and Reactivity Studies
Recent studies have explored the stability and reactivity of sulfonyl fluorides under various conditions. The half-life of the compound in aqueous solutions was found to be significantly extended when modified with certain substituents on the phenyl ring, enhancing its potential for therapeutic applications without rapid degradation .
Q & A
Q. What are the optimal synthetic routes for 4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride?
Methodological Answer: The synthesis typically involves sequential coupling and sulfonylation reactions. Key steps include:
- Step 1: React 4-aminobenzenesulfonyl fluoride with 4-(4-aminophenyl)butanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
- Step 2: Purify intermediates via column chromatography using ethyl acetate/hexane gradients.
- Step 3: Final sulfonyl fluoride installation may require controlled hydrolysis or fluorination agents like DAST (diethylaminosulfur trifluoride).
Critical conditions include anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent premature hydrolysis .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms the sulfonyl fluoride moiety (19F NMR: δ ~55 ppm) .
- X-ray Crystallography: Single-crystal analysis reveals bond angles and molecular packing. For example, the sulfonyl fluoride group exhibits S–O bond lengths of ~1.43 Å and S–F of ~1.58 Å, consistent with similar structures .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 393.08) .
Q. What nucleophiles react with the sulfonyl fluoride group, and under what conditions?
Methodological Answer: The sulfonyl fluoride moiety reacts selectively with:
- Amines: In DMF with DIPEA (diisopropylethylamine) at 25°C, forming sulfonamides (yields: 70–85%) .
- Alcohols/Thiols: Requires catalytic DMAP (4-dimethylaminopyridine) in THF at 50°C for sulfonate ester/thioester formation (yields: 60–75%) .
Kinetic studies suggest pseudo-first-order behavior, with rate constants dependent on nucleophile pKa .
Advanced Research Questions
Q. How can this compound be used to design covalent enzyme inhibitors targeting serine proteases?
Methodological Answer:
- Mechanism: The sulfonyl fluoride acts as an electrophilic "warhead," forming a covalent bond with catalytic serine residues (e.g., in trypsin-like proteases).
- Experimental Design:
Q. How do conflicting data on reaction yields arise in nucleophilic substitution studies, and how can they be resolved?
Methodological Answer:
- Contradiction Sources:
- Solvent polarity (e.g., DMF vs. THF) alters reaction rates.
- Trace moisture hydrolyzes sulfonyl fluoride, reducing yields.
- Resolution Strategies:
Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
